
3,3-Difluoropentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds, such as 3,3-Difluoropentanoic acid, often involves innovative methods to incorporate fluorine atoms into the molecular structure. A notable approach is the use of hexafluoro-2-propanol as a fluorine source in the synthesis of long-chain 2,2-difluoro-3-hydroxyacids, which highlights the efficiency and mild conditions of fluorination reactions (Jiménez, Bosch, & Guerrero, 2005).
Molecular Structure Analysis
The molecular structure of this compound and related compounds is characterized by the presence of fluorine atoms, which significantly influence the chemical behavior and reactivity of these molecules. For instance, the study of acyclic sulfur−nitrogen compounds reveals the impact of fluorine on molecular geometry and electron delocalization, providing insights into the structural peculiarities of fluorinated compounds (Haas et al., 1996).
Chemical Reactions and Properties
Fluorinated acids, including this compound, undergo various chemical reactions that demonstrate their reactivity and potential applications. The transition-metal-free decarboxylation of trifluoro acids for preparing heteroarenes showcases the versatility of fluorinated compounds in synthetic chemistry, offering a pathway to novel structures without the need for metal catalysts (Liu, Huang, Qing, & Xu, 2018).
Physical Properties Analysis
The physical properties of this compound and similar fluorinated compounds are significantly influenced by the fluorine atoms. These properties include solubility, boiling and melting points, and density, which are crucial for practical applications. Research on perfluoro surfactants, for example, highlights the low surface tension and ability to reduce surface tensions of organic solvents, indicative of the unique physical properties imparted by fluorination (Han, Zhang, Li, & Li, 2009).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interaction with other molecules, are defined by the presence of fluorine atoms. The synthesis and reactions of fluorinated compounds, like the electrophilic fluorination and decarboxylation processes, illustrate the chemical versatility and potential of these molecules for creating complex structures with desirable properties (Zhu, Gu, Lu, & Shen, 2015).
Applications De Recherche Scientifique
Polymerisation in Fluoropolymers
3,3-Difluoropentanoic acid derivatives are used in the polymerisation of fluoropolymers. This application is particularly important in high-temperature processing, ensuring safety and effectiveness. For instance, specific substances like 3H-perfluoro-3-[(3-methoxy-propoxy) propanoic acid], ammonium salt, are safe for consumers when used in fluoropolymers processed at temperatures above 280°C for at least 10 minutes or at levels up to 30% at temperatures above 190°C into polyoxymethylene polymer for repeated use articles (Andon et al., 2011).
Adhesive Material Modification
N-Containing perfluoropentanoic acid derivatives serve as modifying additives to commercial epoxy resins. Their introduction into epoxy resins catalyzes the curing process and enhances the adhesive properties of the material. This modification is significant for developing materials with improved adhesion to metals like low-carbon steel and aluminum-magnesium alloys, alongside better corrosion-protective properties (Pestov et al., 2014).
Biodegradation Studies
Studies involving the biodegradation of perfluorinated compounds, including derivatives of this compound, provide insights into environmental impacts and potential pathways for degradation. For instance, the biotransformation of 14C-labeled 8-2 telomer B alcohol by activated sludge was studied to understand the environmental fate of such compounds, highlighting the complex degradation pathways (Wang et al., 2005).
Organic Synthetic Transformations
In organic synthesis, this compound derivatives are utilized as catalysts or intermediates for various reactions. For example, gallium(III) triflate, a Lewis acid catalyst, is employed in various acid-catalyzed reactions, including synthesis involving fluorinated compounds. This demonstrates the role of fluorinated acids in enhancing chemical transformations (Prakash et al., 2012).
Propriétés
IUPAC Name |
3,3-difluoropentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-2-5(6,7)3-4(8)9/h2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTULHWJWZJAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)
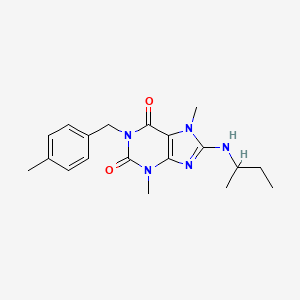
![7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2480774.png)
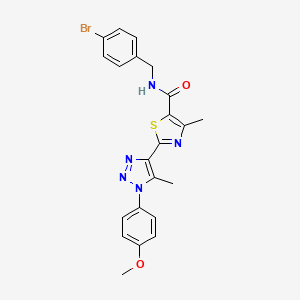
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2480779.png)
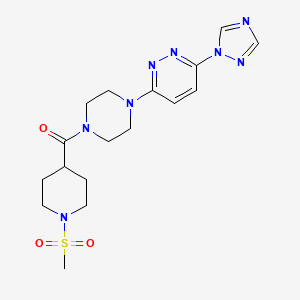

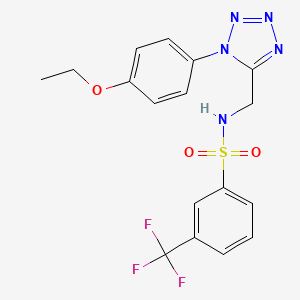
![7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2480786.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2480788.png)
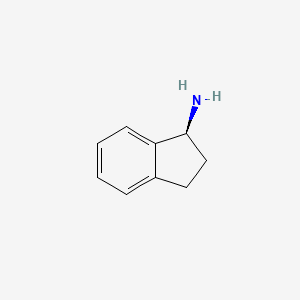
![Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2480790.png)
![N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide](/img/structure/B2480792.png)
![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)